molecular formula C21H17NO3 B1666949 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one CAS No. 56632-39-4

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1666949
CAS RN: 56632-39-4
M. Wt: 331.4 g/mol
InChI Key: FABLAHMQSQFDHR-UHFFFAOYSA-N
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Description

BHPI, also known as 3,3-bis(4-Hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of estrogen receptor alpha (ERα). This compound is known for its ability to block nuclear estrogen–ERα-regulated gene expression effectively. BHPI triggers sustained ERα-dependent activation of the endoplasmic reticulum stress sensor, notably the unfolded protein response, and consistently inhibits protein synthesis .

Scientific Research Applications

BHPI has several scientific research applications, including:

    Chemistry: BHPI is used as a tool compound to study the inhibition of estrogen receptor alpha and its downstream effects.

    Biology: In biological research, BHPI is used to investigate the role of estrogen receptor alpha in various cellular processes, including the unfolded protein response and protein synthesis inhibition.

    Medicine: BHPI has potential therapeutic applications in the treatment of estrogen receptor alpha-positive cancers, such as breast and ovarian cancer.

Mechanism of Action

BHPI exerts its effects by directly interacting with estrogen receptor alpha and noncompetitively inhibiting estrogen receptor alpha-regulated gene expression. This interaction leads to the rapid hyperactivation of phospholipase C gamma on the plasma membrane in estrogen receptor alpha-positive cancer cells, producing inositol 1,4,5-triphosphate. This, in turn, opens endoplasmic reticulum inositol 1,4,5-triphosphate receptor calcium channels, leading to a rapid depletion of endoplasmic reticulum calcium stores. BHPI alters the usual effect of estrogen-estrogen receptor alpha, causing severe and prolonged activation of the unfolded protein response, transforming it from a protective to a toxic response .

Safety and Hazards

Phenolphthalein may cause genetic defects and cancer, and it’s suspected of damaging fertility . It may cause purging, collapse, and an itching skin rash that can become ulcerous .

Biochemical Analysis

Biochemical Properties

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one interacts with the estrogen receptor α (ERα). It blocks 17β-estradiol-induced proliferation of drug-resistant breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM .

Cellular Effects

This compound influences cell function by blocking the proliferation of certain cancer cells. It is effective in vivo, driving tumor regression in mice bearing MCF-7 xenografts at a dose of 15 mg/kg daily .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with ERα. It specifically inhibits ERα-dependent gene expression and protein synthesis by activating the unfolded protein response in cells .

Temporal Effects in Laboratory Settings

It has been shown to drive tumor regression in mice bearing MCF-7 xenografts .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to be effective in driving tumor regression in mice bearing MCF-7 xenografts at a dose of 15 mg/kg daily .

Metabolic Pathways

It is known to interact with the estrogen receptor α (ERα), suggesting it may play a role in estrogen-related metabolic pathways .

Transport and Distribution

Its interaction with ERα suggests it may be transported to sites where this receptor is present .

Subcellular Localization

The subcellular localization of this compound is yet to be fully determined. Given its interaction with ERα, it may be localized to the nucleus where this receptor is often found .

Preparation Methods

The synthesis of BHPI involves several steps, starting with the preparation of the core indolone structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

BHPI undergoes several types of chemical reactions, including:

    Oxidation: BHPI can undergo oxidation reactions, particularly at the hydroxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the indolone core.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

BHPI is unique in its ability to induce sustained activation of the unfolded protein response and inhibit protein synthesis. Similar compounds include:

BHPI stands out due to its noncompetitive inhibition of estrogen receptor alpha and its ability to induce a toxic unfolded protein response, making it a valuable tool in cancer research .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397487
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56632-39-4
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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